molecular formula C13H12N4O3 B2827385 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide CAS No. 1203179-53-6

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2827385
CAS No.: 1203179-53-6
M. Wt: 272.264
InChI Key: JRHPCMKGUCERSG-UHFFFAOYSA-N
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Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.264. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Application in Herbicide and Safener Metabolism

  • The compound has been applied in the synthesis of chloroacetanilide herbicides and dichloroacetamide safeners, illustrating its role in studies on their metabolism and mode of action. This application highlights the compound's relevance in agricultural chemistry, particularly in the development and analysis of herbicides and their safety agents (Latli & Casida, 1995).

Development of Antibacterial Agents

  • Research into oxazolidinone antibacterial agents has identified 1,2,3-triazoles as promising replacements for conventional acetamide functionality. This change significantly reduces the undesirable inhibition of monoamine oxidase A (MAO-A), an unwanted side effect in many antibacterial compounds. This discovery opens avenues for the creation of safer antibacterial medications (Reck et al., 2005).

Synthesis of Pyrazolyl- and Triazolyl-Acetamide Derivatives

  • The synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-amino-4H-1,2,4-triazole showcases the versatility of acetamide derivatives in creating compounds with potential biological activity. Such compounds are characterized using NMR and IR spectroscopy, indicating their purity and structure (Panchal & Patel, 2011).

Novel Synthesis Procedures

  • Improved synthesis procedures for oxazoles using acetamide have been developed, showcasing the role of acetamide derivatives in facilitating the production of heterocyclic compounds. This method yields high-quality oxazoles, important in various pharmaceutical applications (Huang et al., 1996).

Antitumor Activities

  • The compound's derivatives have been synthesized and screened for antitumor activities, illustrating the potential of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide and its derivatives in developing new anticancer drugs. One such derivative exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-11-4-2-8-1-3-9(5-10(8)11)20-6-12(19)16-13-14-7-15-17-13/h1,3,5,7H,2,4,6H2,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPCMKGUCERSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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